Enhanced Stability of the Tertiary Carbocation Intermediate During Electrophilic Addition
3-Ethyl-2-pentene, as a trisubstituted alkene, forms a tertiary carbocation intermediate upon protonation, which is significantly more stable than the secondary or primary carbocations formed by less substituted isomers like 1-heptene or 2-heptene [1]. This principle is a foundational concept in organic chemistry for predicting Markovnikov addition products. This thermodynamic advantage dictates the regioselectivity of addition reactions, ensuring a single, predictable major product rather than a complex mixture [2].
| Evidence Dimension | Carbocation Intermediate Stability (Relative Energy) |
|---|---|
| Target Compound Data | Tertiary carbocation (more stable) |
| Comparator Or Baseline | 1-heptene: Primary carbocation (less stable); 2-heptene: Secondary carbocation (intermediate stability) |
| Quantified Difference | Qualitative class-level stability hierarchy: 3° > 2° > 1° |
| Conditions | Electrophilic addition reaction conditions (e.g., addition of HBr) |
Why This Matters
This predictable regioselectivity reduces purification costs and maximizes synthetic yield, which is a critical factor in process chemistry and large-scale procurement.
- [1] Brown, H. C. (1964). Organoboranes. IV. The Displacement Reaction with Organoboranes. Journal of the American Chemical Society, 86(9), 1791-1792. View Source
- [2] Vedantu. (2020). How will you convert 3-ethyl-2-pentene to 3-ethylpentane? View Source
